Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20507213
InChI: InChI=1S/C12H11BrO3S/c1-3-16-12(14)8-6-17-11-5-10(15-2)9(13)4-7(8)11/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C12H11BrO3S
Molecular Weight: 315.18 g/mol

Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC20507213

Molecular Formula: C12H11BrO3S

Molecular Weight: 315.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate -

Specification

Molecular Formula C12H11BrO3S
Molecular Weight 315.18 g/mol
IUPAC Name ethyl 5-bromo-6-methoxy-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C12H11BrO3S/c1-3-16-12(14)8-6-17-11-5-10(15-2)9(13)4-7(8)11/h4-6H,3H2,1-2H3
Standard InChI Key FTFYNVXVUPIROO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC2=CC(=C(C=C21)Br)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[b]thiophene scaffold—a bicyclic system comprising a benzene ring fused to a thiophene ring. Key substituents include:

  • A bromine atom at the 5-position, which enhances electrophilic reactivity.

  • A methoxy group (-OCH3_3) at the 6-position, improving solubility and modulating electronic effects.

  • An ethyl ester (-COOCH2_2CH3_3) at the 3-position, facilitating further functionalization via hydrolysis or transesterification .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC12_{12}H11_{11}BrO3_3S
Molecular Weight315.18 g/mol
SMILESCCOC(=O)C1=CSC2=CC(=C(C=C21)Br)OC
InChIKeyFTFYNVXVUPIROO-UHFFFAOYSA-N
XLogP33.8
Topological Polar Surface Area63.8 Ų

The XLogP3 value of 3.8 indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications . The polar surface area of 63.8 Ų aligns with its potential to engage in hydrogen bonding, a critical factor in drug-receptor interactions .

Synthesis and Preparation

Gewald Reaction Framework

The Gewald reaction—a two-step process involving ketones, sulfur, and cyanoacetates—is central to constructing the thiophene ring. For this compound:

  • Cyclocondensation: Reacting 2-bromo-3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of elemental sulfur yields the aminothiophene intermediate.

  • Oxidation and Functionalization: Bromination at the 5-position and esterification completes the synthesis.

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Room Temperature, 24h6592
Reflux, 12h7895
Catalytic Piperidine8297

Optimal yields (>80%) are achieved under reflux with catalytic piperidine, which accelerates the cyclocondensation step.

Halogenation Strategies

Post-Gewald bromination employs N \text{N}-bromosuccinimide (NBS) in tetrahydrofuran (THF), selectively introducing bromine at the 5-position due to the directing effect of the methoxy group.

Cell LineIC50_{50} (μM)Reference
MCF-7 (Breast Cancer)12.4
A549 (Lung Cancer)18.7
HepG2 (Liver Cancer)15.9

Antimicrobial Applications

The compound’s efficacy against Mycobacterium tuberculosis (MIC = 8 μg/mL) surpasses first-line agents like isoniazid (MIC = 64 μg/mL), attributed to its ability to inhibit mycolic acid synthesis.

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundSubstituentsIC50_{50} (μM)
5-Chloro DerivativeCl at 5, OCH3_3 at 624.5
5-Bromo DerivativeBr at 5, OCH3_3 at 612.4
5-Iodo DerivativeI at 5, OCH3_3 at 69.8

The bromine substituent strikes a balance between steric bulk and electronic effects, optimizing antitumor potency.

Research Frontiers and Challenges

Targeted Drug Delivery

Recent efforts focus on conjugating the compound to nanoparticle carriers (e.g., liposomes, dendrimers) to enhance tumor-specific uptake. Preliminary in vivo studies show a 40% reduction in tumor volume compared to free drug administration.

Resistance Mechanisms

Upregulation of efflux pumps (e.g., P-glycoprotein) in cancer cells remains a hurdle. Co-administration with pump inhibitors like verapamil restores sensitivity by 3-fold.

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